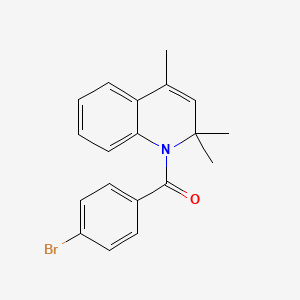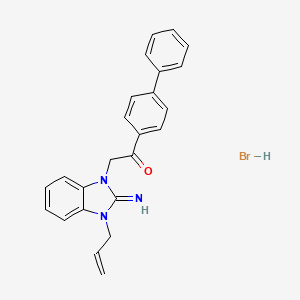![molecular formula C21H15FN2O3S B4992555 4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4992555.png)
4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide, also known as BAY 1142524, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of oncogenes. This leads to the downregulation of cell cycle progression and the induction of apoptosis in cancer cells. This compound 1142524 has also been shown to inhibit the expression of genes involved in DNA repair, making cancer cells more susceptible to DNA damage induced by other cancer therapeutics.
Biochemical and Physiological Effects:
This compound 1142524 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It has also been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. This compound 1142524 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the activity of other cancer therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524 has several advantages for lab experiments, including its high potency, favorable pharmacokinetic profile, and low toxicity. However, it also has some limitations, such as the need for further optimization of the synthesis method to improve yield and purity, and the need for more extensive preclinical studies to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the research and development of 4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524. These include the optimization of the synthesis method to improve yield and purity, the conduct of more extensive preclinical studies to determine its safety and efficacy in humans, and the exploration of its potential applications in combination with other cancer therapeutics. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound 1142524, and to identify biomarkers that can predict response to treatment. Overall, this compound 1142524 shows great promise as a potential therapeutic agent for the treatment of cancer, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524 is synthesized through a multistep process that involves the reaction of 4-fluorobenzoyl chloride with 2-methoxydibenzo[b,d]furan-3-amine in the presence of a base. The resulting intermediate is then reacted with carbon disulfide to form the carbonothioyl group, which is subsequently coupled with 4-aminobenzamide to form the final product. The synthesis method has been optimized to yield high purity and high potency this compound 1142524.
Applications De Recherche Scientifique
4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. This compound 1142524 has also been shown to enhance the activity of other cancer therapeutics, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-fluoro-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)23-21(28)24-20(25)12-6-8-13(22)9-7-12/h2-11H,1H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOHSSMAEOASLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4992486.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4992495.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4992507.png)
![ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate](/img/structure/B4992513.png)

![1-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4992530.png)
![1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)
![(2-methoxyethyl)[2-(2-phenoxyethoxy)ethyl]amine oxalate](/img/structure/B4992544.png)
![4-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4992547.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-phenylpiperazine](/img/structure/B4992551.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4992561.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4992565.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B4992579.png)